molecular formula C12H20ClNO3 B593677 Metaescaline (hydrochloride) CAS No. 90132-32-4

Metaescaline (hydrochloride)

Cat. No.: B593677
CAS No.: 90132-32-4
M. Wt: 261.74 g/mol
InChI Key: ZVECPPMCJNPEAJ-UHFFFAOYSA-N
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Description

Metaescaline (hydrochloride) is a lesser-known psychedelic compound that belongs to the phenethylamine class. It is a derivative of mescaline, with the chemical name 3,4-dimethoxy-5-ethoxyphenethylamine. This compound was first synthesized by Alexander Shulgin and is known for its psychoactive properties, producing mental insights and entactogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metaescaline (hydrochloride) can be synthesized through a series of chemical reactions starting from 3,4-dimethoxyphenethylamine. The synthesis involves the ethylation of the phenethylamine derivative to introduce the ethoxy group at the meta position. The reaction typically requires the use of ethyl iodide and a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of metaescaline (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often obtained as a crystalline solid with high purity, typically greater than 98% .

Chemical Reactions Analysis

Types of Reactions: Metaescaline (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metaescaline (hydrochloride) has several scientific research applications:

Mechanism of Action

Metaescaline (hydrochloride) exerts its effects primarily through the serotonin 5-HT2A receptor, similar to other psychedelics like mescaline and lysergic acid diethylamide. It binds to these receptors, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The compound also interacts with other receptor systems, contributing to its unique psychoactive profile .

Comparison with Similar Compounds

Uniqueness: Metaescaline (hydrochloride) is unique due to the specific positioning of the ethoxy group at the meta position, which differentiates it from other derivatives like escaline. This structural variation results in distinct pharmacological effects and receptor binding profiles .

Properties

IUPAC Name

2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-4-16-11-8-9(5-6-13)7-10(14-2)12(11)15-3;/h7-8H,4-6,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVECPPMCJNPEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OC)OC)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90132-32-4
Record name ME hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ7CSG95UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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